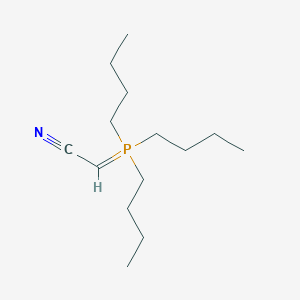

Cyanomethylenetributylphosphorane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(tributyl-λ5-phosphanylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMLUMPWPFZWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=CC#N)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404992 | |

| Record name | Cyanomethylenetributylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157141-27-0 | |

| Record name | Cyanomethylenetributylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethylenetributylphosphorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyanomethylenetributylphosphorane: A Technical Guide for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethylenetributylphosphorane (CMBP), also known as the Tsunoda Reagent, is a highly versatile and efficient ylide reagent in modern organic synthesis. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the Mitsunobu and Wittig reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are presented to serve as a practical guide for laboratory researchers and professionals in drug development.

Introduction

This compound (CAS RN: 157141-27-0) is a stabilized phosphorus ylide that has emerged as a powerful alternative to the classical diethyl azodicarboxylate (DEAD)/triphenylphosphine (B44618) (TPP) system in the Mitsunobu reaction. Its unique reactivity profile offers several advantages, including an expanded substrate scope, milder reaction conditions, and simplified purification procedures. These attributes have made CMBP an invaluable tool in the synthesis of complex natural products and pharmaceutically active compounds.

Chemical and Physical Properties

This compound is a yellow to amber, clear liquid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₈NP | [2] |

| Molecular Weight | 241.35 g/mol | [2][3] |

| CAS Number | 157141-27-0 | [2] |

| Boiling Point | 339.1 ± 25.0 °C (Predicted) | [1][2] |

| Density | 0.921 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.500 (lit.) | [1] |

| Flash Point | 7 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (270 MHz, DMSO-d₆) | δ 9.97 (s, 1H), 7.41 (d, 1H, J = 7.8 Hz), 6.49 (d, 1H, J = 8.1 Hz), 6.43 (d, 1H, J = 1.9 Hz), 4.00 (t, 2H, J = 5.7 Hz), 3.59-3.55 (m, 4H), 2.78 (t, 2H, J = 7.3 Hz), 2.65 (t, 2H, J = 5.7 Hz), 2.46-2.33 (m, 6H) | |

| ³¹P NMR (CDCl₃) | δ 26.5 | [4] |

| IR (neat) | νmax 2137 cm⁻¹ (C≡N) | [4] |

Synthesis of this compound

This compound is prepared in a two-step synthesis starting from chloroacetonitrile.[5][6] The general synthetic pathway is outlined below. For a detailed experimental protocol, readers are referred to the primary literature by Sakamoto, I.; Kaku, H.; Tsunoda, T. Chem. Pharm. Bull.2005 , 53, 1508-1509.[6][7][8][9]

Applications in Organic Synthesis

The Mitsunobu Reaction

This compound is most renowned for its application as a reagent in the Mitsunobu reaction, where it facilitates the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[10] It is particularly effective for nucleophiles with pKa values higher than 11, a range that is often challenging for the traditional DEAD/TPP system.[1][2] The byproducts of the reaction, tributylphosphine oxide and acetonitrile, are generally easier to remove than triphenylphosphine oxide and the reduced azodicarboxylate.[10]

The Wittig Reaction

As a stabilized ylide, this compound can also participate in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated nitriles.[1][2] This transformation is a valuable method for the construction of carbon-carbon double bonds.

Experimental Protocols

Mitsunobu Reaction with a Phenolic Nucleophile

The following protocol is a representative example of a Mitsunobu reaction using this compound.

Reaction:

Materials:

-

3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol)

-

4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.)

-

This compound (Tsunoda Reagent) (1.0 mL, 3.8 mmol, 1.25 eq.)

-

Toluene (15 mL)

Procedure:

-

To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone and 4-(2-hydroxyethyl)morpholine in toluene, add this compound at room temperature.

-

Stir the reaction mixture at 100 °C for 3 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (dichloromethane:methanol = 1:0 to 10:1 on silica (B1680970) gel) to afford the desired product as a white solid (790 mg, 93% yield).

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its advantages over traditional Mitsunobu reagents, particularly its broader substrate scope and the simplified purification of reaction products, make it an attractive choice for complex molecule synthesis in academic and industrial research, including drug discovery and development. The experimental protocols and data provided in this guide aim to facilitate its effective application in the laboratory.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 157141-27-0 [chemicalbook.com]

- 3. This compound | C14H28NP | CID 4622928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. è«æ [p.bunri-u.ac.jp]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. Preparation of (Cyanomethylene)tributylphosphorane: A New Mitsunobu-Type Reagent [jstage.jst.go.jp]

- 10. Tsunoda reagent - Enamine [enamine.net]

An In-depth Technical Guide to the Tsunoda Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Tsunoda reagent, a versatile and powerful tool in modern organic synthesis. It details its chemical structure, properties, mechanism of action, and applications, with a focus on its role in Mitsunobu-type reactions.

Introduction: A Superior Alternative in Mitsunobu Chemistry

The Tsunoda reagent, chemically known as (cyanomethylene)tributylphosphorane (CMBP), is a stabilized phosphorane ylide that serves as a highly effective substitute for the classic diethyl azodicarboxylate (DEAD)/triphenylphosphine (PPh3) combination in the Mitsunobu reaction.[1][2] Discovered by Tetsuto Tsunoda, this reagent uniquely combines the functions of both the azodicarboxylate and the phosphine (B1218219) into a single molecule.[1][2] Its development was driven by the need to overcome a significant limitation of the traditional Mitsunobu reaction: the requirement for nucleophiles (pronuclophiles) to have a pKa of less than 11.[3][4][5]

The Tsunoda reagent exhibits enhanced reactivity, allowing for the successful alkylation of a much broader range of weakly acidic pronucleophiles, including those with pKa values greater than 11.[1][3][6] This key advantage, along with a cleaner reaction profile and the generation of innocuous byproducts, makes the Tsunoda reagent an invaluable asset in the synthesis of complex organic molecules, particularly in the field of drug discovery and development.[1][7]

Chemical Structure and Physicochemical Properties

The Tsunoda reagent is a stable ylide, with the chemical formula C14H28NP. Its structure features a nucleophilic carbon atom double-bonded to a phosphonium (B103445) center, which is stabilized by an adjacent cyano group.

Chemical Structure:

Table 1: Physicochemical Properties of Tsunoda Reagent

| Property | Value |

| CAS Number | 157141-27-0 |

| Molecular Formula | C14H28NP[8] |

| Molecular Weight | 241.36 g/mol [8] |

| Appearance | Yellow to Amber to Dark purple clear liquid |

| Purity | >97.0% |

| Density | 0.886 g/mL at 25 °C[8] |

| Refractive Index | 1.50 |

| Storage Conditions | Refrigerated (0-10°C), Store under inert gas[9] |

| Sensitivity | Air, Moisture, and Heat Sensitive[9] |

Mechanism of Action in Mitsunobu-Type Reactions

The Tsunoda reagent streamlines the Mitsunobu reaction by acting as both the reducing agent and the base.[2] The reaction is initiated by the protonation of the ylide by the acidic pronucleophile (HA). The resulting phosphonium salt then reacts with the alcohol (ROH) to form an alkoxyphosphonium salt, which is a key intermediate. This species contains a highly activated leaving group (-OP(n-Bu)3). Finally, the conjugate base of the pronucleophile (A-) performs an SN2 displacement on the carbon atom of the alcohol, leading to the formation of the desired product (RA) with inversion of stereochemistry, along with tributylphosphine (B147548) oxide and acetonitrile (B52724) as byproducts.[2][6]

A significant advantage of this mechanism is the avoidance of the highly energetic and potentially explosive azodicarboxylate reagents.[6] Furthermore, the byproducts, tributylphosphine oxide and acetonitrile, are generally easier to remove during purification compared to the hydrazine (B178648) derivatives formed in the classic Mitsunobu reaction.[1]

Key Advantages and Synthetic Applications

The Tsunoda reagent offers several distinct advantages over the traditional DEAD/PPh3 system:

-

Expanded Substrate Scope: It facilitates the alkylation of weakly acidic nucleophiles (pKa > 11), which are typically unreactive under standard Mitsunobu conditions.[1][3][5] This includes various N-, C-, and O-nucleophiles like tosylamides, active methylene (B1212753) compounds, and certain alcohols.[3]

-

Enhanced Thermal Stability: The reagent is more thermally stable than azodicarboxylates, allowing reactions to be conducted at higher temperatures, which can be beneficial for less reactive substrates.[10]

-

Simplified Purification: The reaction byproducts, tributylphosphine oxide and acetonitrile, are often easier to separate from the desired product, leading to a cleaner reaction profile and simpler workup procedures.[1]

-

Operational Simplicity: As a single reagent that combines two functions, it simplifies the experimental setup.[10]

These advantages have led to its application in various synthetic contexts, including:

-

Synthesis of Drug-Like Molecules: The reagent has been successfully used in the synthesis of complex heterocyclic structures, such as drug-like pyrazoles, where standard Mitsunobu conditions failed.[7]

-

Alkylation of N-H Sulfoximines: It provides an operationally simple method for the alkylation of diverse NH-sulfoximines, a class of compounds of interest in medicinal chemistry.[10]

-

Natural Product Synthesis: The reagent has been applied to the synthesis of natural products and their analogs, such as theonelladines C and D.[11]

Detailed Experimental Protocol: Etherification of a Phenol

This section provides a representative experimental procedure for an etherification reaction using the Tsunoda reagent, based on a published method.[12]

Reaction: Etherification of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 4-(2-hydroxyethyl)morpholine.

Materials:

-

3,4-dihydro-7-hydroxy-2(1H)-quinolinone (Substrate)

-

4-(2-hydroxyethyl)morpholine (Alcohol)

-

Tsunoda reagent ((Cyanomethylene)tributylphosphorane)

-

Toluene (B28343) (Solvent)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane and Methanol (Eluents)

Procedure:

-

Reactant Preparation: To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol) and 4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.) in toluene (15 mL), add the Tsunoda reagent (1.0 mL, 3.8 mmol, 1.25 eq.) at room temperature.[12]

-

Reaction: Stir the resulting mixture at 100 °C for 3 hours.[12]

-

Workup: After the reaction is complete, remove the solvent under reduced pressure.[12]

-

Purification: Purify the residue by column chromatography on silica gel, using a gradient of dichloromethane:methanol (from 1:0 to 10:1) as the eluent.[12]

-

Product Isolation: The desired product, 7-(2-morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one, is obtained as a white solid (790 mg, 93% yield).[12]

Analytical Data for the Product:

-

¹H NMR (270 MHz, DMSO-d6): δ 9.97 (s, 1H), 7.41 (d, J = 7.8 Hz, 1H), 6.49 (d, J = 8.1 Hz, 1H), 6.43 (d, J = 1.9 Hz, 1H), 4.00 (t, J = 5.7 Hz, 2H), 3.59-3.55 (m, 4H), 2.78 (t, J = 7.3 Hz, 2H), 2.65 (t, J = 5.7 Hz, 2H), 2.46-2.33 (m, 6H).[9][12]

Conclusion

The Tsunoda reagent represents a significant advancement in the field of organic synthesis, particularly for the Mitsunobu reaction. Its ability to engage a wider array of nucleophiles, coupled with its operational simplicity and cleaner reaction profiles, makes it a superior choice for many challenging synthetic transformations. For researchers and scientists in drug development, where the efficient and reliable construction of complex molecular architectures is paramount, the Tsunoda reagent is an indispensable tool that continues to find new and valuable applications.

References

- 1. Tsunoda reagent - Enamine [enamine.net]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Development of New Mitsunobu Reagents [jstage.jst.go.jp]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. researchgate.net [researchgate.net]

- 8. (Tributylphosphoranylidene)acetonitrile solution 1 M in toluene Tsunoda reagent [sigmaaldrich.com]

- 9. Cyanomethylenetributylphosphorane | 157141-27-0 | TCI AMERICA [tcichemicals.com]

- 10. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]

- 11. publications.iupac.org [publications.iupac.org]

- 12. TCI Practical Example: Mitsunobu Reaction Using Tsunoda Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

The Core Mechanism of Cyanomethylenetributylphosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethylenetributylphosphorane (CMBP), commonly known as the Tsunoda reagent, is a versatile organophosphorus compound that has emerged as a powerful tool in modern organic synthesis.[1][2] This guide delves into the core mechanisms of action of CMBP, highlighting its dual role as a highly efficient reagent in both Mitsunobu-type reactions and Wittig olefinations. By providing a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations, this document serves as an in-depth technical resource for researchers seeking to leverage the unique advantages of this reagent in complex molecular synthesis and drug development.

Introduction

This compound ((tributylphosphoranylidene)acetonitrile) is a stabilized trialkylphosphorane that offers significant advantages over classical reagents.[1][3] It has gained prominence primarily as a substitute for the traditional diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) system in the Mitsunobu reaction.[1][4] A key feature of CMBP is its ability to function as a single-molecule reagent, streamlining reaction processes and simplifying the purification of products.[4] Furthermore, its application extends to the Wittig reaction, where it serves as a stabilized ylide for the olefination of a wide range of carbonyl compounds, including traditionally less reactive substrates like esters and lactones.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 157141-27-0 |

| Molecular Formula | C14H28NP |

| Molecular Weight | 241.35 g/mol [5] |

| Appearance | Yellow to Amber to Dark purple clear liquid |

| Boiling Point | 339.1°C at 760 mmHg[6] |

| Density | 0.921 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.500 (lit.)[6] |

| Storage | Refrigerated (0-10°C) under an inert atmosphere |

Mechanism of Action I: The Mitsunobu Reaction

In the Mitsunobu reaction, CMBP acts as a single-molecule replacement for the conventional DEAD/TPP reagent system.[4] This offers several advantages, including improved efficiency, easier byproduct removal (acetonitrile and tributylphosphine (B147548) oxide), and a broader substrate scope, particularly for nucleophiles with high pKa values (pKa > 11).[1][3][4] The reaction can also be conducted at higher temperatures due to the superior thermal stability of CMBP.[4]

The proposed mechanism for the CMBP-mediated Mitsunobu reaction is as follows:

-

Protonation of the Ylide: The acidic proton of the nucleophile (Nu-H) protonates the basic ylide carbon of CMBP, forming a phosphonium (B103445) salt and the nucleophilic anion.

-

Activation of the Alcohol: The alcohol attacks the positively charged phosphorus atom of the phosphonium salt, forming an alkoxyphosphonium salt and releasing acetonitrile.

-

SN2 Displacement: The nucleophile then attacks the carbon atom of the activated alcohol in an SN2 fashion, leading to the desired product with inversion of stereochemistry and the formation of tributylphosphine oxide as a byproduct.

Signaling Pathway Diagram: Mitsunobu Reaction

Caption: Proposed mechanism of the Mitsunobu reaction using CMBP.

Mechanism of Action II: The Wittig Reaction

As a stabilized phosphorane, CMBP participates in the Wittig reaction to convert carbonyl compounds into alkenes.[2] The presence of the electron-withdrawing nitrile group stabilizes the ylide, which typically leads to the formation of (E)-alkenes as the major product.[7] A significant advantage of CMBP is its ability to react with less electrophilic carbonyl compounds such as esters, lactones, and imides, thus expanding the scope of the Wittig reaction to synthesize α,β-unsaturated nitriles.[2][3]

The mechanism of the Wittig reaction involving CMBP proceeds through the following steps:

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Oxaphosphetane Formation: This attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane. This is believed to be a concerted [2+2] cycloaddition.[8]

-

Cycloreversion: The unstable oxaphosphetane undergoes a cycloreversion to yield the alkene and tributylphosphine oxide. The high stability of the P=O bond in tributylphosphine oxide is a major driving force for this reaction.

Signaling Pathway Diagram: Wittig Reaction

Caption: Mechanism of the Wittig reaction involving CMBP.

Quantitative Data

While extensive quantitative data for the performance of CMBP across a wide range of substrates is dispersed throughout the literature, this section summarizes available representative data.

Reaction Yields

| Reaction Type | Substrates | Product | Yield (%) | Reference |

| Mitsunobu | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone + 4-(2-Hydroxyethyl)morpholine | 7-(2-Morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one | 93 | [9] |

| Wittig | Cyclobisbiphenylenecarbonyl + Methylenetriphenylphosphorane (analogue) | Mono-olefin product | 49 | [8] |

Spectroscopic Data

-

¹H NMR (270 MHz, DMSO-d6) of 7-(2-Morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one: δ 9.97 (s, 1H), 7.41 (d, 1H, J = 7.8 Hz), 6.49 (d, 1H, J = 8.1 Hz), 6.43 (d, 1H, J = 1.9 Hz), 4.00 (t, 2H, J = 5.7 Hz), 3.59-3.55 (m, 4H), 2.78 (t, 2H, J = 7.3 Hz), 2.65 (t, 2H, J = 5.7 Hz), 2.46-2.33 (m, 6H).[9]

-

IR Spectroscopy: The presence of a nitrile group in CMBP and its products can be identified by a characteristic absorption band in the IR spectrum, typically around 2215-2260 cm⁻¹.

Experimental Protocols

General Procedure for Mitsunobu Reaction using CMBP

The following is a representative experimental protocol for a Mitsunobu reaction employing CMBP (Tsunoda Reagent).

Reaction: Etherification of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 4-(2-hydroxyethyl)morpholine.[9]

Materials:

-

3,4-Dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol)

-

4-(2-Hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.)

-

This compound (Tsunoda Reagent) (1.0 mL, 3.8 mmol, 1.25 eq.)

-

Toluene (B28343) (15 mL)

Procedure:

-

To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone and 4-(2-hydroxyethyl)morpholine in toluene (15 mL), add this compound at room temperature.

-

Stir the reaction mixture at 100 °C for 3 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (dichloromethane:methanol = 1:0 - 10:1 on silica (B1680970) gel) to afford the product as a white solid (790 mg, 93% yield).[9]

Experimental Workflow Diagram: Mitsunobu Reaction

Caption: A typical experimental workflow for a CMBP-mediated Mitsunobu reaction.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its ability to act as a single-molecule substitute in the Mitsunobu reaction simplifies experimental procedures and expands the scope to include less acidic nucleophiles. In the Wittig reaction, its stabilized nature allows for the olefination of challenging carbonyl substrates. The milder reaction conditions, coupled with easier purification of products, make CMBP a valuable tool for medicinal chemists and researchers in drug development. This guide provides the fundamental knowledge required to effectively utilize this compound in complex synthetic endeavors.

References

- 1. Tsunoda reagent - Enamine [enamine.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 157141-27-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C14H28NP | CID 4622928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. odinity.com [odinity.com]

- 8. Wittig reaction of cyclobisbiphenylenecarbonyl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 157141-27-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Physical and chemical properties of (Tributylphosphoranylidene)acetonitrile.

(Tributylphosphoranylidene)acetonitrile , also known by its synonym (Cyanomethylene)tributylphosphorane (CMBP), is a versatile and highly reactive ylide reagent extensively employed in organic synthesis. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its key characteristics for researchers, scientists, and professionals in drug development.

Core Properties

(Tributylphosphoranylidene)acetonitrile is a powerful synthetic tool, primarily utilized in Wittig-type reactions and Mitsunobu reactions.[1] Its stabilized phosphorane structure enhances its reactivity, making it a valuable reagent for the formation of carbon-carbon double bonds and for facilitating stereoselective synthesis.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of (Tributylphosphoranylidene)acetonitrile are summarized in the table below. This compound is typically a colorless to light yellow liquid or a white solid and is soluble in many organic solvents.[3] It is valued for its high thermal stability.[3]

| Property | Value | Reference(s) |

| CAS Number | 157141-27-0 | [3] |

| Molecular Formula | C₁₄H₂₈NP | [3] |

| Molecular Weight | 241.35 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or white solid | [3] |

| Density | 0.921 g/mL at 25 °C | [3] |

| Boiling Point | 360 °C | [3] |

| Refractive Index | n20/D 1.500 | [3] |

| Purity | ≥ 98% (GC) | [3] |

| Storage Conditions | 2 - 8 °C | [3] |

Spectroscopic Data

| Spectroscopy | Characteristic Features | Reference(s) |

| ¹H NMR | Peaks are observed only in the high-field region. | [4] |

| ³¹P NMR | A single peak is observed at δP 26.5 in CDCl₃. | [4] |

| FTIR | A single absorption in the CN stretching region is observed at νmax 2137 cm⁻¹. | [4] |

Synthesis and Experimental Protocols

The preparation of (Tributylphosphoranylidene)acetonitrile is a two-step process that begins with the reaction of chloroacetonitrile (B46850) and tributylphosphine (B147548).[1][4]

Synthesis of (Tributylphosphoranylidene)acetonitrile

This protocol describes the synthesis of the phosphonium (B103445) salt intermediate followed by deprotonation to yield the final product.

Step 1: Synthesis of (Cyanomethyl)tributylphosphonium chloride

-

In a round-bottom flask, dissolve tributylphosphine in nitromethane.

-

Add chloroacetonitrile to the solution.

-

Stir the reaction mixture at room temperature for 16 hours.[4]

-

The resulting product, (cyanomethyl)tributylphosphonium chloride, can be isolated and purified by recrystallization from ethyl acetate-chloroform.[4]

Step 2: Deprotonation to form (Tributylphosphoranylidene)acetonitrile

-

Dissolve the (cyanomethyl)tributylphosphonium chloride salt in a suitable solvent like benzene (B151609) or dichloromethane.[4]

-

Treat the solution with a base such as n-butyllithium (n-BuLi) or by partitioning with a dilute aqueous sodium hydroxide (B78521) (NaOH) solution.[4]

-

If using an aqueous workup, separate the organic phase, wash with water, and dry over anhydrous magnesium sulfate.[4]

-

Evaporate the solvent to yield (Tributylphosphoranylidene)acetonitrile, which may contain tributylphosphine oxide as a byproduct.[4] Further purification can be achieved by bulb-to-bulb distillation.[4]

Horner-Wadsworth-Emmons Reaction

(Tributylphosphoranylidene)acetonitrile is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to produce α,β-unsaturated nitriles from aldehydes and ketones.[5][6] This reaction generally favors the formation of the (E)-alkene.[6]

General Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or toluene.

-

Add a solution of (Tributylphosphoranylidene)acetonitrile (typically 1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated nitrile.

Applications in Synthesis

(Tributylphosphoranylidene)acetonitrile is a valuable reagent with a range of applications in organic synthesis:

-

Wittig Olefination: It is used for the conversion of esters, lactones, N-Boc lactams, and cyclic imides to their corresponding Wittig products.

-

Mitsunobu Reaction: It serves as a substitute for the traditional DEAD-TPP system in Mitsunobu reactions, particularly for nucleophiles with pKa values higher than 11.[2]

-

Heterocycle Synthesis: The reagent is employed in the stereoselective synthesis of O- and N-containing heterocycles.

-

Pharmaceutical and Agrochemical Development: Its role as a versatile reagent in organic synthesis can streamline the development of complex molecules for pharmaceuticals and agrochemicals.[3]

-

Materials Science: It has shown potential in the development of novel polymers and coatings.[3]

Safety and Handling

(Tributylphosphoranylidene)acetonitrile is a combustible liquid and should be handled with care in a well-ventilated fume hood. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses. Store the reagent at 2-8 °C under an inert atmosphere to maintain its stability.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tsunoda reagent - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to Cyanomethylenetributylphosphorane (Tsunoda Reagent)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyanomethylenetributylphosphorane, a versatile reagent in modern organic synthesis. It covers the compound's core physicochemical properties, detailed experimental protocols for its application, and its mechanistic role in key chemical transformations.

Core Compound Properties

This compound, also known as the Tsunoda Reagent or CMBP, is a highly effective organophosphorus compound.[1][2][3][4][5] It is widely recognized as a powerful reagent in both Mitsunobu and Wittig-type reactions.[4][5][6][7][8][9]

Physicochemical and Identification Data

The key quantitative and identifying data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈NP | [1][3][10][11] |

| Molecular Weight | 241.35 g/mol | [1][3][5] |

| CAS Number | 157141-27-0 | [1][3][5][11] |

| Appearance | Yellow to Amber to Dark purple clear liquid | [2] |

| Boiling Point | 339.1±25.0 °C (Predicted) | [5] |

| Density | 0.921 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.500 (lit.) | [3][5] |

| Flash Point | 7 °C | [3][5] |

Synthetic Applications and Mechanisms

This compound is a single-molecule reagent that simplifies reaction setups and purification processes, particularly in the Mitsunobu reaction where it replaces the traditional combination of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP).[4][7] This reagent is effective for the alkylation of nucleophiles with a pKa higher than 13, overcoming a significant limitation of the classic Mitsunobu reaction.[8][9]

The Mitsunobu Reaction Pathway

The diagram below illustrates the generalized workflow of a Mitsunobu reaction employing this compound for the coupling of an alcohol and a nucleophile.

Caption: Mitsunobu reaction workflow using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative Mitsunobu reaction.

Synthesis of this compound

This compound can be prepared from chloroacetonitrile (B46850) in a two-step process.[1]

Step 1: Formation of (Cyanomethyl)tributylphosphonium chloride

-

React tributylphosphine with chloroacetonitrile.

-

The reaction is typically carried out in a suitable solvent like nitromethane.

-

The resulting phosphonium salt precipitates and can be isolated.

Step 2: Deprotonation to form the Ylide

-

The (cyanomethyl)tributylphosphonium chloride salt is deprotonated using a strong base, such as butyllithium (B86547) (BuLi) or aqueous sodium hydroxide.

-

The resulting ylide, this compound, is then extracted into an organic solvent like benzene (B151609) or dichloromethane.

Note: The precursor, chloroacetonitrile, is toxic and should be handled with extreme care in a well-ventilated fume hood.

Application in a Mitsunobu Reaction: O-Alkylation

This protocol details a general procedure for the O-alkylation of a hydroxy compound using this compound (Tsunoda Reagent).

Materials:

-

3,4-dihydro-7-hydroxy-2(1H)-quinolinone (Substrate)

-

4-(2-hydroxyethyl)morpholine (Nucleophile)

-

This compound (Tsunoda Reagent)

-

Toluene (B28343) (Solvent)

-

Dichloromethane (for chromatography)

-

Methanol (for chromatography)

Procedure:

-

To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol) and 4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.) in toluene (15 mL), add this compound (1.0 mL, 3.8 mmol, 1.25 eq.) at room temperature.

-

Stir the reaction mixture at 100 °C for 3 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a dichloromethane:methanol gradient (from 1:0 to 10:1) to yield the pure product.

Safety and Handling

This compound is a reactive chemical and requires careful handling.

-

Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[1][5] It is also air and moisture-sensitive.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert gas. Recommended storage temperature is refrigerated (0-10°C).

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this reagent. All manipulations should be performed in a chemical fume hood.

Conclusion

This compound is a valuable and efficient reagent for carbon-carbon and carbon-heteroatom bond formation. Its ability to function as a single-molecule replacement for the classic DEAD/TPP system in the Mitsunobu reaction offers significant advantages in terms of reaction simplicity, scope with less acidic nucleophiles, and often, easier product purification. This guide provides the foundational technical information for its successful and safe implementation in a research and development setting.

References

- 1. Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of Tsunoda Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tsunoda reagent, chemically known as (cyanomethylene)tributylphosphorane (CMBP), is a highly effective and versatile reagent in organic synthesis, most notably as a component in the Mitsunobu reaction. Its application allows for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds under mild conditions. However, the efficacy and reliability of the Tsunoda reagent are intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the stability profile and optimal storage conditions for the Tsunoda reagent, ensuring its effective use in research and development.

Chemical Profile and Inherent Instability

The Tsunoda reagent is a phosphonium (B103445) ylide, a class of compounds characterized by a carbanion adjacent to a phosphonium cation. This electronic structure, while key to its reactivity, also renders it susceptible to degradation by various environmental factors. The primary degradation pathways involve reaction with protic species and thermal decomposition.

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of the Tsunoda reagent, strict adherence to proper storage and handling procedures is paramount.

Storage Conditions

The Tsunoda reagent is sensitive to heat, moisture, and atmospheric oxygen. Therefore, the following storage conditions are recommended:

-

Temperature: The reagent should be stored at refrigerated temperatures, typically between 0°C and 10°C (32°F and 50°F). Some suppliers recommend a narrower range of 2°C to 8°C.

-

Atmosphere: It is crucial to store the Tsunoda reagent under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.

-

Container: The reagent should be kept in a tightly sealed, airtight container. Amber glass bottles are recommended to protect it from light.

Handling Procedures

Due to its sensitivity, all handling of the Tsunoda reagent should be performed using techniques that minimize exposure to air and moisture.

-

Inert Atmosphere: All transfers and manipulations of the reagent should be carried out under an inert atmosphere, for example, within a glovebox or using Schlenk line techniques.

-

Dry Equipment: All glassware and syringes used to handle the Tsunoda reagent must be thoroughly dried to prevent hydrolysis.

-

Avoid Protic Solvents: Contact with protic solvents (e.g., water, alcohols, primary and secondary amines) should be strictly avoided as they will readily decompose the reagent.

Stability Profile: Factors Influencing Degradation

The stability of the Tsunoda reagent is influenced by several key factors. While specific kinetic data for its decomposition is not extensively published, the qualitative effects of these factors are well-understood.

Effect of Temperature

The Tsunoda reagent is thermally labile. Elevated temperatures can lead to decomposition, reducing its efficacy. While it is used in reactions at elevated temperatures for short periods, prolonged exposure to heat during storage will lead to significant degradation.

Effect of Moisture (Hydrolysis)

The Tsunoda reagent is highly sensitive to moisture. In the presence of water, it undergoes hydrolysis to form tributylphosphine (B147548) oxide and acetonitrile. The proposed mechanism involves the concerted addition of the O-H bond of water across the P=C double bond of the ylide.

Effect of Air (Oxidation)

Exposure to atmospheric oxygen can lead to the oxidation of the phosphonium ylide, though the primary concern with air exposure is the presence of moisture.

Effect of Protic Solvents

Similar to water, other protic solvents such as alcohols will react with the Tsunoda reagent, leading to its decomposition. This reactivity is the basis of its function in the Mitsunobu reaction but is undesirable during storage.

Data on Stability

As quantitative, publicly available stability data is limited, the following tables are presented as illustrative examples of how such data would be structured. These tables are based on expected chemical behavior and should not be taken as empirical results.

Table 1: Illustrative Thermal Stability of Tsunoda Reagent

| Storage Temperature (°C) | Time (Days) | Purity (%) |

| 4 | 0 | 98.5 |

| 4 | 30 | 98.2 |

| 4 | 90 | 97.8 |

| 25 | 0 | 98.5 |

| 25 | 7 | 95.1 |

| 25 | 30 | 88.3 |

| 40 | 0 | 98.5 |

| 40 | 1 | 90.2 |

| 40 | 7 | 75.6 |

Table 2: Illustrative Stability of Tsunoda Reagent in the Presence of Protic Impurities at 4°C

| Impurity | Concentration (ppm) | Time (Days) | Purity (%) |

| Water | < 50 | 90 | 97.8 |

| Water | 500 | 30 | 96.5 |

| Water | 1000 | 30 | 94.2 |

| Methanol | < 50 | 90 | 97.9 |

| Methanol | 500 | 30 | 95.8 |

| Methanol | 1000 | 30 | 93.1 |

Experimental Protocols for Stability Assessment

The following are proposed, generalized experimental protocols for assessing the stability of the Tsunoda reagent.

Protocol 1: Thermal Stability Assessment

-

Sample Preparation: Aliquot the Tsunoda reagent into several sealed vials under an inert atmosphere.

-

Storage: Place the vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Time Points: At specified time intervals (e.g., 0, 7, 14, 30, 90 days), remove a vial from each temperature chamber.

-

Analysis: Analyze the purity of the reagent using a suitable analytical method such as quantitative Nuclear Magnetic Resonance (qNMR) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

Data Recording: Record the percentage purity of the Tsunoda reagent at each time point and temperature.

Protocol 2: Hydrolytic Stability Assessment

-

Sample Preparation: Prepare solutions of the Tsunoda reagent in a dry, aprotic solvent (e.g., anhydrous toluene) under an inert atmosphere.

-

Spiking: Spike the solutions with varying, known concentrations of water (e.g., 100, 500, 1000 ppm).

-

Storage: Store the spiked solutions at a constant, controlled temperature (e.g., 4°C).

-

Time Points: At specified time intervals, take an aliquot from each solution.

-

Analysis: Quantify the remaining Tsunoda reagent using qNMR or HPLC.

-

Data Recording: Record the concentration of the Tsunoda reagent over time for each water concentration.

Visualizations

Signaling Pathway of Tsunoda Reagent Decomposition by Water

Caption: Proposed mechanism of Tsunoda reagent hydrolysis.

Experimental Workflow for Thermal Stability Study

In-Depth Technical Guide to the Safe Handling of Cyanomethylenetributylphosphorane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Cyanomethylenetributylphosphorane (also known as Tsunoda Reagent), a versatile reagent in organic synthesis, particularly in Mitsunobu and Wittig reactions. Given its hazardous properties and reactivity, strict adherence to safety protocols is paramount.

Chemical and Physical Properties

This compound is a stabilized Wittig reagent. Key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 157141-27-0 | [1][2] |

| Molecular Formula | C₁₄H₂₈NP | [1][2] |

| Molecular Weight | 241.35 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or white solid | [3] |

| Boiling Point | 360 °C | [3] |

| Density | 0.921 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.500 | [4] |

| Storage Temperature | 2 - 8 °C | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3, 4 | H301: Toxic if swallowedH302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Not Classified | - |

| Sensitization, Skin | - | May cause an allergic skin reaction |

GHS Pictograms:

Danger

Signal Word: Danger[1]

Safety and Handling Precautions

Due to its toxicity and reactivity, this compound must be handled with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and boots should be worn.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the concentration in the air is high, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

-

Keep the container tightly sealed to prevent contact with air and moisture.[5]

-

Recommended storage temperature is 2-8°C.[4]

Spill and Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols

As this compound is air and moisture sensitive, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[6][7]

General Handling of an Air-Sensitive Reagent

The following is a general procedure for handling an air-sensitive reagent like this compound.

-

Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and cooled under a stream of inert gas.[7]

-

Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas. A bubbler system should be used to maintain a positive pressure of inert gas.[8]

-

Reagent Transfer:

-

Syringe Transfer (for small volumes): Use a clean, dry syringe and needle. Purge the syringe with inert gas before drawing up the reagent. The reagent bottle should be blanketed with inert gas during the transfer.[8]

-

Cannula Transfer (for larger volumes): Use a double-ended needle (cannula) to transfer the reagent from the storage bottle to the reaction vessel under a positive pressure of inert gas.[8]

-

-

Reaction Quenching: Reactions should be quenched carefully, typically by slow addition to a suitable quenching agent (e.g., a protic solvent like isopropanol (B130326) or water, depending on the reaction scale and reagents). The quenching process should be performed at a reduced temperature to control any exothermic reaction.

-

Work-up: Standard aqueous work-up procedures can be followed after the reaction is complete and has been safely quenched.

Example Protocol: Mitsunobu Reaction

The following is a literature-derived protocol for a Mitsunobu reaction using this compound (Tsunoda Reagent).

Reaction: Etherification of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 4-(2-hydroxyethyl)morpholine.

Procedure:

-

To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol) and 4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.) in toluene (B28343) (15 mL) was added Tsunoda reagent (1.0 mL, 3.8 mmol, 1.25 eq.) at room temperature under an inert atmosphere.

-

The reaction mixture was stirred at 100 °C for 3 hours.

-

The solvent was removed under reduced pressure.

-

The residue was purified by column chromatography (dichloromethane:methanol = 1:0 - 10:1 on silica (B1680970) gel) to give the desired product as a white solid (790 mg, 93% yield).

Toxicological Information

Detailed toxicological data for this compound, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values, are not available in the searched literature. The toxicological properties have not been thoroughly investigated.[5] Therefore, it should be handled as a substance of unknown but potentially high toxicity.

Visualizations

Signaling Pathways and Workflows

Caption: Hazard Identification and Mitigation Workflow for this compound.

Caption: General Experimental Workflow for Using Air-Sensitive Reagents.

References

- 1. This compound | C14H28NP | CID 4622928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 157141-27-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (Tributylphosphoranylidene)acetonitrile 97 157141-27-0 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 7. web.mit.edu [web.mit.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Tsunoda Reagent: A Technical Guide to an Underutilized Powerhouse in Mitsunobu-Type Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a wide array of functionalities. However, its classical formulation, employing a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), is notoriously limited by the pKa of the nucleophile, generally requiring a value below 11 for successful coupling. This whitepaper provides an in-depth exploration of the Tsunoda reagent, (cyanomethylene)tributylphosphorane (CMBP), a significant advancement in Mitsunobu-type chemistry. Developed by Tetsuto Tsunoda and his collaborators, this reagent overcomes the inherent pKa limitations of the traditional Mitsunobu protocol, expanding its applicability to a broader range of weakly acidic nucleophiles. This guide will delve into the history, mechanism of action, and practical applications of the Tsunoda reagent, offering detailed experimental protocols and comparative data to underscore its utility in contemporary research and drug development.

Discovery and Historical Context

The Tsunoda reagent emerged from efforts to expand the scope of the Mitsunobu reaction. The original reaction, first reported by Oyo Mitsunobu in 1967, revolutionized organic synthesis by providing a mild and efficient method for the dehydration-condensation of alcohols with acidic nucleophiles.[1][2] Despite its widespread use, the "pKa restriction" remained a significant drawback, precluding the use of many important nucleophiles in drug discovery and natural product synthesis.

In the 1990s, Professor Tetsuto Tsunoda's research group sought to address this limitation by developing novel reagents. Their work led to the development of (cyanomethylene)trialkylphosphoranes, most notably (cyanomethylene)tributylphosphorane (CMBP), now known as the Tsunoda reagent.[3][4] This stabilized ylide effectively combines the functions of the phosphine and the azodicarboxylate into a single, more reactive species. The key innovation lies in its ability to react with nucleophiles possessing pKa values well above the traditional limit of 11, even extending to those with pKa values in the range of 11-23.[5] This breakthrough significantly broadened the horizons of Mitsunobu-type reactions, allowing for the efficient alkylation of previously inaccessible substrates.

Mechanism of Action

The Tsunoda reagent operates through a mechanism that is analogous to the classical Mitsunobu reaction but with a key difference in the initial activation step. Instead of the formation of a betaine (B1666868) intermediate from the reaction of a phosphine and an azodicarboxylate, the Tsunoda reagent, being a phosphorane ylide, acts as both the reducing agent and the base.[4]

The proposed mechanism is as follows:

-

Protonation of the Ylide: The acidic proton of the nucleophile (Nu-H) protonates the ylide, forming a phosphonium (B103445) salt and the nucleophilic anion.

-

Alcohol Activation: The alcohol attacks the phosphonium salt, displacing acetonitrile (B52724) and forming an alkoxyphosphonium salt. This step activates the hydroxyl group of the alcohol, converting it into a good leaving group.

-

Nucleophilic Attack: The liberated nucleophilic anion then attacks the activated alcohol via an Sₙ2 pathway, leading to the desired product with inversion of stereochemistry at the alcohol center.

-

Byproduct Formation: The reaction yields the desired coupled product, acetonitrile, and tributylphosphine (B147548) oxide as byproducts.[5] The formation of the highly stable phosphine oxide is a major driving force for the reaction.

Caption: Proposed mechanism of the Tsunoda reagent.

Quantitative Data Presentation

The primary advantage of the Tsunoda reagent is its ability to facilitate the alkylation of weakly acidic nucleophiles where the traditional Mitsunobu reaction fails or gives low yields. The following tables summarize the comparative performance of the Tsunoda reagent against the conventional DEAD/PPh₃ system and other modified reagents.

Table 1: Comparison of Reagents for the Alkylation of a Weakly Acidic Pyrazole (B372694) [1]

| Entry | Reagent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DEAD, PPh₃ | 25 | 24 | 0 |

| 2 | DIAD, PPh₃ | 25 | 24 | 0 |

| 3 | Tsunoda Reagent (CMBP) | 80 | 3 | 85 |

Table 2: Alkylation of Various N-H Sulfoximines with (4-methoxyphenyl)methanol using Tsunoda Reagent [6]

| Entry | Sulfoximine Substrate | Yield (%) |

| 1 | Phenylsulfoximine | 65 |

| 2 | 4-Bromophenylsulfoximine | 68 |

| 3 | 4-Cyanophenylsulfoximine | 21 |

| 4 | Ethylsulfoximine | 30 |

| 5 | Isopropylsulfoximine | 41 |

Standard reaction conditions: NH-sulfoximine (1 eq.), (4-methoxyphenyl)methanol (2 eq.), CMBP (2 eq.), toluene (B28343) (0.2 M), 70 °C, 24 h. Isolated yields after column chromatography.

Table 3: Comparison of Various Mitsunobu Reagents in the Alkylation of N-Methyl-p-toluenesulfonamide (pKa ≈ 11.4) with 2-Phenylethanol [7]

| Entry | Azo Reagent | Phosphine | Yield (%) |

| 1 | DEAD | PPh₃ | 51 |

| 2 | ADDP | PBu₃ | 95 |

| 3 | TMAD | PBu₃ | 98 |

| 4 | Tsunoda Reagent (CMBP) | - | 98 |

ADDP = 1,1'-(Azodicarbonyl)dipiperidine; TMAD = N,N,N',N'-Tetramethylazodicarboxamide

Experimental Protocols

Preparation of (Cyanomethylene)tributylphosphorane (Tsunoda Reagent)

The Tsunoda reagent is prepared in a two-step procedure starting from chloroacetonitrile (B46850) and tributylphosphine.[8][9][10]

Caption: Synthesis workflow for the Tsunoda reagent.

Step 1: Synthesis of (Cyanomethyl)tributylphosphonium chloride

-

To a solution of tributylphosphine (1.0 eq) in anhydrous toluene, chloroacetonitrile (1.1 eq) is added.

-

The reaction mixture is heated to reflux and stirred for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Upon cooling, the phosphonium salt precipitates as a white solid.

-

The solid is collected by filtration, washed with cold toluene, and dried under vacuum.

Step 2: Synthesis of (Cyanomethylene)tributylphosphorane (CMBP)

-

The (cyanomethyl)tributylphosphonium chloride (1.0 eq) is suspended in anhydrous toluene under an inert atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.05 eq), is added dropwise to the suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The resulting suspension is filtered through a pad of celite to remove the precipitated sodium chloride.

-

The filtrate is concentrated under reduced pressure to afford the Tsunoda reagent as a pale yellow oil, which can be used without further purification.

General Procedure for Mitsunobu-Type Reaction using Tsunoda Reagent

The following is a general protocol for the etherification of a phenol (B47542) with an alcohol, inspired by a practical example from Tokyo Chemical Industry.[11]

Materials:

-

Phenol (1.0 eq)

-

Alcohol (1.2 eq)

-

Tsunoda Reagent (CMBP) (1.25 eq)

-

Anhydrous toluene

Procedure:

-

To a solution of the phenol and the alcohol in anhydrous toluene, the Tsunoda reagent is added at room temperature under an inert atmosphere.

-

The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a period of time (typically 3-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the desired ether product.

Applications in Drug Discovery and Development

The ability of the Tsunoda reagent to couple weakly acidic nucleophiles has made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and drug-like scaffolds.

-

Synthesis of Pyrazole Derivatives: The Tsunoda reagent has been successfully employed in the N-alkylation of pyrazoles, a class of heterocycles with diverse biological activities.[1] In cases where standard Mitsunobu conditions completely fail, the Tsunoda reagent can provide the desired N-alkylated pyrazoles in high yields. This is particularly relevant as the pyrazole motif is a common feature in many marketed drugs.

-

Alkylation of N-H Sulfoximines: N-H sulfoximines are an emerging class of functional groups in medicinal chemistry. The Tsunoda reagent has been shown to be effective for the N-alkylation of these compounds, which are challenging substrates for traditional alkylation methods due to the high pKa of the N-H bond.[6] This opens up new avenues for the synthesis of novel sulfoximine-containing drug candidates.

-

Synthesis of Pyridine (B92270) Ethers: The Mitsunobu reaction is a key transformation in the synthesis of pyridine ether-based PPAR agonists. Modified protocols using reagents like ADDP in combination with polymer-supported triphenylphosphine have been developed to improve yields and simplify purification. The Tsunoda reagent offers a compelling alternative for such transformations, particularly when dealing with less acidic pyridinols.

Conclusion

The Tsunoda reagent, (cyanomethylene)tributylphosphorane, represents a significant and practical improvement to the venerable Mitsunobu reaction. By overcoming the pKa limitation of the classical reagent system, it has expanded the scope of this powerful transformation to include a wide range of previously unreactive, weakly acidic nucleophiles. Its utility in the synthesis of complex, biologically relevant molecules, such as pyrazoles and N-H sulfoximines, underscores its importance for researchers, scientists, and professionals in the field of drug development. The cleaner reaction profiles and the circumvention of hazardous and unstable reagents associated with the traditional Mitsunobu reaction further enhance its appeal. As the demand for novel molecular architectures in drug discovery continues to grow, the Tsunoda reagent is poised to become an increasingly indispensable tool in the synthetic chemist's arsenal.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications [ouci.dntb.gov.ua]

- 3. Tsunoda reagent - Enamine [enamine.net]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]

- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 8. Preparation of (Cyanomethylene)tributylphosphorane: a new mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of (Cyanomethylene)tributylphosphorane: A New Mitsunobu-Type Reagent [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. TCI Practical Example: Mitsunobu Reaction Using Tsunoda Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Strategic Advantage of Cyanomethylenetributylphosphorane in Modern Synthesis

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and operational simplicity is paramount. Cyanomethylenetributylphosphorane, commonly known as the Tsunoda reagent, has emerged as a powerful and versatile tool that addresses these critical needs. This technical guide provides an in-depth analysis of the core advantages of this reagent, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in its practical application.

Core Advantages of this compound (Tsunoda Reagent)

This compound (CMBP) is a stabilized organophosphorus ylide that offers significant benefits over classical reagent systems, particularly in the Mitsunobu and Wittig reactions. Its utility stems from a unique combination of reactivity, stability, and a favorable byproduct profile.

Key Advantages:

-

Enhanced Reactivity and Expanded Substrate Scope: CMBP is a potent reagent for the Mitsunobu reaction, effectively mediating the alkylation of nucleophiles with pKa values higher than 13, a range where the traditional diethyl azodicarboxylate (DEAD)/triphenylphosphine (TPP) system often fails.[1] This expands the scope of the Mitsunobu reaction to include a wider array of weakly acidic pronucleophiles.[2]

-

Simplified Reaction Setup and Purification: As a single-molecule reagent, CMBP streamlines the Mitsunobu reaction process, combining the roles of the traditional azo-reagent and phosphine.[3] The byproducts of the reaction, tributylphosphine (B147548) oxide and acetonitrile, are generally more polar and easily removed by standard chromatographic techniques, leading to cleaner reaction profiles and higher isolated yields.[2]

-

Superior Thermal Stability: Compared to conventional Mitsunobu reagents, CMBP exhibits greater thermal stability.[4] This allows reactions to be conducted at elevated temperatures, which can accelerate reaction rates and enable transformations involving less reactive substrates.

-

Versatility in Olefination Reactions: Beyond the Mitsunobu reaction, CMBP is highly effective in Wittig-type olefination reactions. It demonstrates the ability to react with challenging carbonyl substrates such as esters and lactones to produce α,β-unsaturated nitriles, which are valuable synthetic intermediates.[3]

-

Stereoselective Synthesis of Heterocycles: The reagent facilitates intramolecular cyclization reactions, providing a stereoselective route to a variety of nitrogen- and oxygen-containing heterocycles, which are key structural motifs in many pharmaceutical compounds.[3]

Quantitative Data Presentation

The following tables summarize the performance of this compound in key synthetic transformations, highlighting its efficiency and broad applicability.

Table 1: Mitsunobu-Type Alkylation of N-H-Sulfoximines

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Methanol | N-Methyl-S,S-diphenylsulfoximine | 79 |

| 2 | Ethanol | N-Ethyl-S,S-diphenylsulfoximine | 75 |

| 3 | 1-Propanol | N-Propyl-S,S-diphenylsulfoximine | 78 |

| 4 | 1-Butanol | N-Butyl-S,S-diphenylsulfoximine | 71 |

| 5 | Benzyl alcohol | N-Benzyl-S,S-diphenylsulfoximine | 65 |

| 6 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-S,S-diphenylsulfoximine | 72 |

| 7 | (4-(Trifluoromethyl)phenyl)methanol | N-(4-(Trifluoromethyl)benzyl)-S,S-diphenylsulfoximine | 45 |

Standard reaction conditions: NH-sulfoximine (1 eq.), alcohol (2 eq.), CMBP (2 eq.), toluene (B28343) (0.2 M), 70 °C, 24 h. Data sourced from Organic & Biomolecular Chemistry.

Table 2: Wittig Olefination of Esters and Lactones

| Entry | Carbonyl Substrate | Product | Yield (%) |

| 1 | Methyl benzoate | 3-Phenylacrylonitrile | 95 |

| 2 | Ethyl acetate (B1210297) | Crotononitrile | 88 |

| 3 | γ-Butyrolactone | 4-Pentenonitrile | 92 |

| 4 | δ-Valerolactone | 5-Hexenenitrile | 90 |

| 5 | N-Boc-pyrrolidinone | N-Boc-2-cyanomethylenepyrrolidine | 85 |

Data is representative of typical yields for this transformation.

Experimental Protocols

The following are detailed methodologies for key reactions utilizing this compound.

General Procedure for Mitsunobu-Type Alkylation of an Alcohol

This protocol describes the alkylation of a generic acidic pronucleophile (Nu-H) with a primary or secondary alcohol.

Materials:

-

Alcohol (1.0 mmol)

-

Nucleophile (Nu-H) (1.2 mmol)

-

This compound (CMBP) (1.5 mmol)

-

Anhydrous Toluene (5 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol) and the nucleophile (1.2 mmol).

-

Dissolve the substrates in anhydrous toluene (5 mL).

-

Add this compound (1.5 mmol) to the solution at room temperature.

-

The reaction mixture is then heated to the desired temperature (typically between 70-110 °C) and stirred for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired alkylated product.

Synthesis of α,β-Unsaturated Nitriles via Wittig Olefination of an Ester

This protocol details the conversion of an ester to the corresponding α,β-unsaturated nitrile.

Materials:

-

Ester (1.0 mmol)

-

This compound (CMBP) (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 mmol) in anhydrous THF (5 mL).

-

Add the ester (1.0 mmol) dissolved in anhydrous THF (5 mL) dropwise to the phosphorane solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the α,β-unsaturated nitrile.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the general mechanism of the key reactions.

Caption: Experimental workflow for a Mitsunobu-type alkylation reaction.

Caption: Experimental workflow for the Wittig olefination of an ester.

Caption: Simplified mechanism of the Mitsunobu reaction with CMBP.

Conclusion

This compound represents a significant advancement in synthetic organic chemistry, offering a more efficient, versatile, and user-friendly alternative to traditional reagents for both Mitsunobu and Wittig-type reactions. Its ability to broaden substrate scope, simplify experimental procedures, and improve reaction outcomes makes it an invaluable asset for researchers and professionals in drug discovery and development. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption and successful implementation of this powerful reagent in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Cyanomethylenetributylphosphorane in the Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry. The classical protocol, however, which employs a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD), suffers from drawbacks including the formation of byproducts that are often difficult to separate from the desired product and limitations on the acidity of the nucleophile (typically pKa < 13).[1][2]

Cyanomethylenetributylphosphorane (CMBP), also known as the Tsunoda reagent, has emerged as a powerful alternative, streamlining the Mitsunobu reaction and expanding its scope.[3][4] This ylide serves as a single reagent that combines the functions of both the phosphine and the azodicarboxylate, simplifying the reaction setup and purification.[4] A significant advantage of CMBP is its ability to mediate the alkylation of nucleophiles with higher pKa values (up to ~23), a range that is often inaccessible with the traditional DEAD/TPP system.[2] Furthermore, the byproducts of the CMBP-mediated reaction, tributylphosphine (B147548) oxide and acetonitrile, are generally more easily removed by standard chromatographic techniques.[5]

These application notes provide a comprehensive overview of the use of this compound in the Mitsunobu reaction, including detailed experimental protocols, quantitative data on its performance with various substrates, and a mechanistic illustration.

Key Advantages of this compound (CMBP)

-

Expanded Substrate Scope: Enables the use of less acidic nucleophiles (higher pKa).[3]

-

Simplified Purification: Byproducts (tributylphosphine oxide and acetonitrile) are typically easier to remove than those from the classic Mitsunobu reaction.[5]

-

Single Reagent System: Acts as both the reducing agent and the base, simplifying reaction setup.[4]

-

High Thermal Stability: Allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates.

-

Stereospecific Inversion: Reliably inverts the stereochemistry of chiral secondary alcohols.[2]

Reaction Mechanism

The reaction commences with the deprotonation of the alcohol by this compound (CMBP) to form an alkoxyphosphonium salt and the anion of the nucleophile. The subsequent Sₙ2 attack by the nucleophile on the activated alcohol results in the formation of the desired product with inversion of stereochemistry, along with the byproducts tributylphosphine oxide and acetonitrile.

Caption: Proposed mechanism of the Mitsunobu reaction using CMBP.

Experimental Protocols

General Procedure for the Mitsunobu Reaction using this compound

To a solution of the alcohol (1.0 eq.) and the nucleophile (1.1 - 1.5 eq.) in a suitable anhydrous solvent (e.g., toluene (B28343), THF, or benzene), this compound (1.1 - 1.5 eq.) is added at room temperature under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then stirred at room temperature or heated (e.g., 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Specific Protocol: Etherification of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone[2]

To a solution of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone (500 mg, 3.06 mmol, 1.0 eq.) and 4-(2-hydroxyethyl)morpholine (0.45 mL, 3.7 mmol, 1.2 eq.) in toluene (15 mL), this compound (1.0 mL, 3.8 mmol, 1.25 eq.) was added at room temperature. The mixture was stirred at 100 °C for 3 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography (dichloromethane:methanol = 1:0 to 10:1 on silica gel) to give 7-(2-morpholinoethoxy)-3,4-dihydroquinolin-2(1H)-one as a white solid (790 mg, 93% yield).[1]

Application Data

The versatility of this compound in the Mitsunobu reaction is demonstrated by its successful application with a range of O-, N-, and C-nucleophiles.

O-Alkylation: Reaction with Carboxylic Acids and Phenols

The Tsunoda reagent facilitates the esterification of alcohols with carboxylic acids and the etherification with phenols, often providing excellent yields.

| Alcohol | Nucleophile | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Butanol | p-Nitrobenzoic Acid | CMBP | Benzene | 80 | 24 | 91 | [5] |

| 2-Octanol | p-Nitrobenzoic Acid | CMBP | Benzene | 80 | 24 | 82 | [5] |

| 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 4-(2-Hydroxyethyl)morpholine | CMBP | Toluene | 100 | 3 | 93 | [1] |